3-(4-Aminophenoxy)-benzylamine, also known by its IUPAC name 4-(3-(aminomethyl)phenoxy)aniline, is a chemical compound with the molecular formula and a molecular weight of 214.27 g/mol. It is classified as an aromatic amine and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
3-(4-Aminophenoxy)-benzylamine falls under the category of benzylamines, which are organic compounds characterized by the presence of a benzyl group attached to an amine. These compounds often exhibit biological activity and are used as intermediates in the synthesis of various pharmaceuticals.
The synthesis of 3-(4-Aminophenoxy)-benzylamine can be achieved through several methods, typically involving the reaction of an appropriate phenol derivative with a benzylamine or its derivatives.
The choice of solvents, temperature, and reaction time are critical parameters that influence yield and selectivity during synthesis. For example, using polar aprotic solvents can enhance reaction rates and product yields.
The molecular structure of 3-(4-Aminophenoxy)-benzylamine features:
The structural representation can be depicted using SMILES notation: NCC1=CC=CC(OC2=CC=C(N)C=C2)=C1
, indicating the connectivity of atoms within the molecule .
3-(4-Aminophenoxy)-benzylamine can participate in various chemical reactions due to its amine and phenolic functionalities:
Reactions typically require careful control of conditions (temperature, pH) to minimize side reactions and maximize yield. For instance, acylation reactions often benefit from mild conditions to prevent degradation of sensitive functional groups .
The mechanism by which 3-(4-Aminophenoxy)-benzylamine exerts its effects is closely tied to its structure. As an aromatic amine:
Studies have shown that derivatives of benzylamines exhibit varying degrees of biological activity, suggesting that structural modifications can significantly impact efficacy .
Relevant data regarding solubility and stability should be referenced from specific experimental studies for precise values .
3-(4-Aminophenoxy)-benzylamine has several applications in scientific research:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 141042-20-8
CAS No.: 916610-55-4